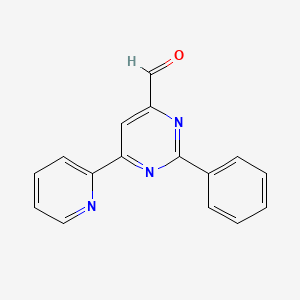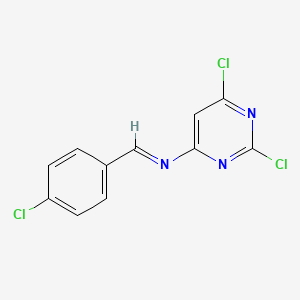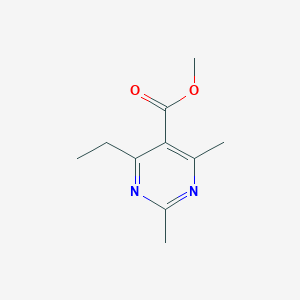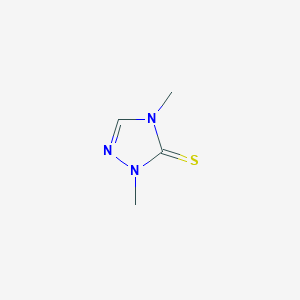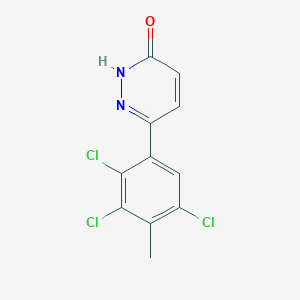
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a trichloromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,5-trichloro-4-methylbenzene and pyridazine-3(2H)-one.
Coupling Reaction: The trichloromethylphenyl group is introduced to the pyridazinone core through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the trichloromethylphenyl boronic acid reacts with a halogenated pyridazinone.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures (around 100°C) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trichloromethylphenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the trichloromethylphenyl moiety.
Aplicaciones Científicas De Investigación
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mecanismo De Acción
The mechanism of action of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethylphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
6-(2,3,5-Trichlorophenyl)pyridazin-3(2H)-one: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
6-(2,4,5-Trichloro-3-methylphenyl)pyridazin-3(2H)-one: Has a different substitution pattern on the phenyl ring, potentially leading to different reactivity and applications.
6-(2,3,5-Trichloro-4-ethylphenyl)pyridazin-3(2H)-one: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical characteristics.
Uniqueness
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can impact its reactivity, binding affinity, and overall properties. The presence of the trichloromethylphenyl group enhances its potential for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
68261-95-0 |
|---|---|
Fórmula molecular |
C11H7Cl3N2O |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
3-(2,3,5-trichloro-4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-5-7(12)4-6(11(14)10(5)13)8-2-3-9(17)16-15-8/h2-4H,1H3,(H,16,17) |
Clave InChI |
PSWGNNLANJFEBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1Cl)Cl)C2=NNC(=O)C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


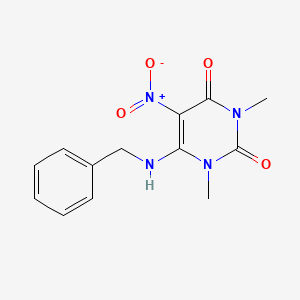
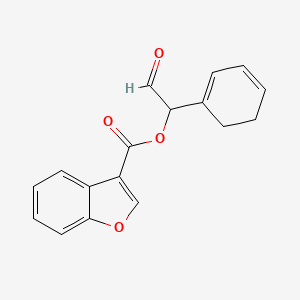
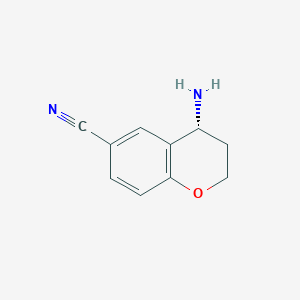
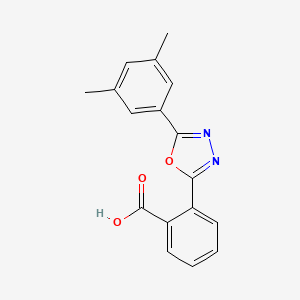
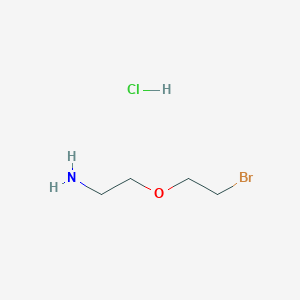


![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
